molecular formula C15H22O B190891 alpha-Cyperone CAS No. 473-08-5

alpha-Cyperone

Cat. No. B190891
CAS RN: 473-08-5
M. Wt: 218.33 g/mol
InChI Key: KUFXJZXMWHNCEH-DOMZBBRYSA-N
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Description

Alpha-Cyperone is a major active compound of Cyperus rotundus . It is associated with the down-regulation of COX-2, IL-6, Nck-2, Cdc42, and Rac1, resulting in a reduction of inflammation . This would be highly beneficial for the treatment of inflammatory diseases such as AD .


Synthesis Analysis

While specific synthesis methods for alpha-Cyperone were not found in the search results, it is known that alpha-Cyperone is isolated from the rhizomes of Cyperus rotundus L .


Molecular Structure Analysis

Alpha-Cyperone has a molecular formula of C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da .


Physical And Chemical Properties Analysis

Alpha-Cyperone has a density of 1.0±0.1 g/cm3, a boiling point of 320.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.2±3.0 kJ/mol and its flash point is 142.8±13.2 °C . The index of refraction is 1.504 and its molar refractivity is 66.5±0.4 cm3 .

Future Directions

Alpha-Cyperone has shown potential in treating depression and inflammatory diseases . Future experiments including gene expression and biochemical studies will help to understand the antifungal mechanism of alpha-Cyperone . The development of novel antidepressants with high efficacy and safety is urgently needed, and alpha-Cyperone could play a role in this .

properties

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFXJZXMWHNCEH-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197086
Record name (+)-alpha-Cyperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyperone

CAS RN

473-08-5
Record name (+)-α-Cyperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-alpha-Cyperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-CYPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
D Caine, JT Gupton III - The Journal of Organic Chemistry, 1974 - ACS Publications
C02CH3; R= CeHs) is thus most likely the precursor to 4d. Detailed kinetics of similar cyclizations have been re-ported earlier. 1* It appears that 5 (R'= C02CH3; R= CeHs) cyclizes by …
Number of citations: 40 pubs.acs.org
JW Huffman, WE Swain, J Jacobus… - The Journal of Organic …, 1980 - ACS Publications
The conformations of epi-a-cyperone (10-epieudesma-4, ll-dien-3-one, 2) and its dihydro and 14-nor analogues (4 and 15, respectively) have been investigated by a combination of …
Number of citations: 11 pubs.acs.org
ZM Xiong, YL Li, RN Liao, ZM Li, ZM Xiong - 1996 - ir.lzu.edu.cn
兰州大学机构知识库(兰州大学机构库): Diastereoselective synthesis of (-)-10-epi-alpha-cyperone … Diastereoselective synthesis of (-)-10-epi-alpha-cyperone … 摘要 An efficient and …
Number of citations: 3 ir.lzu.edu.cn
H Pundir, M Pant, T Joshi, S Bhat… - Journal of …, 2023 - Taylor & Francis
… Alpha-cyperone (−8.1 kcal mol −1 ) and Humulene oxide (−… The MM-PBSA result revealed that Alpha-cyperone and … The LD50 value of Alpha-cyperone and Humulene oxide also …
Number of citations: 3 www.tandfonline.com
J Seo, J Kim, S Kim, T Liu, WK Whang - Yakhak Hoeji, 2012 - koreascience.kr
A high-performance liquid chromatography (HPLC) combined with ultraviolet (UV) method for the simultaneous determination of ${\alpha} $-cyperone and nootkatone was developed …
Number of citations: 4 koreascience.kr
JC Chun, SE Kim, JC Kim, KY Cho - The Korean Journal of …, 1999 - koreascience.kr
Insecticidal potentials of polar and non-polar tractions obtained from 84 medicinal plants were screened against five major agricultural insects. Based on the primary and secondary …
Number of citations: 3 koreascience.kr
ZM Xiong, J Yang, YL Li, RA Liao, ZM Li - 1996 - ir.lzu.edu.cn
兰州大学机构知识库(兰州大学机构库): Asymmetric Michael-type alkylation of chiral amines diastereoselective synthesis of (+)-alpha-cyperone and (-)-10-epi-alpha-cyperone …
Number of citations: 0 ir.lzu.edu.cn
SK Kim, BY Hwang, SJ Kang, JJ Lee… - Korean Journal of …, 2000 - koreascience.kr
Five compounds were isolated from the methanol extract of the tubers of Cyperus rotundus (Cyperaceae). They were identified as cyperol (1), ${\alpha}-cyperone (2) $, cyperotundone (3…
Number of citations: 4 koreascience.kr
LJ Fang, JC Chen, GJ Zheng, YK Guan, YL Li, YL Li - 2004 - ir.lzu.edu.cn
兰州大学机构知识库(兰州大学机构库): A novel synthesis of (-)-10-epi-alpha-cyperone … A novel synthesis of (-)-10-epi-alpha-cyperone … 摘要 An alternative route for the synthesis of …
Number of citations: 0 ir.lzu.edu.cn
C Liang, Y Luo, Z Zhong, J Fu… - Zhong yao cai …, 2004 - pubmed.ncbi.nlm.nih.gov
Objective To establish a method deteminating alpha-cyperone in Rhizome Cyperi oil by HPLC. Methods The determination was carried out by Merck Lichrocart C18 column, with mobile …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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